molecular formula C59H50N2O5S2 B14078870 Fmoc-Cys(trt)-Cys(trt)-OH

Fmoc-Cys(trt)-Cys(trt)-OH

Cat. No.: B14078870
M. Wt: 931.2 g/mol
InChI Key: VCCNEINLGSBILQ-PJYGOTMFSA-N
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Description

Fmoc-Cys(trt)-Cys(trt)-OH is a compound used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and triphenylmethyl (trt) groups. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(trt)-Cys(trt)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc group is used to protect the amino group of cysteine, while the trt group protects the thiol group. The synthesis involves the following steps:

    Attachment to Resin: The C-terminal amino acid is attached to the resin.

    Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.

    Coupling: The next amino acid, protected by Fmoc, is coupled to the growing peptide chain using a coupling reagent like HBTU.

    Trt Deprotection: The trt group is removed using a mild acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of high-throughput synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality peptides.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Cys(trt)-Cys(trt)-OH undergoes several types of reactions:

    Oxidation: The thiol groups can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The protecting groups can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.

    Deprotection: Piperidine for Fmoc removal and TFA for trt removal.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Deprotection: Removal of protecting groups to yield the free peptide.

Scientific Research Applications

Fmoc-Cys(trt)-Cys(trt)-OH has numerous applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein structure and function.

    Medicine: Essential in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of biomaterials and nanomaterials.

Mechanism of Action

The mechanism of action of Fmoc-Cys(trt)-Cys(trt)-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the trt group protects the thiol group. This allows for the controlled formation of peptide bonds and the synthesis of complex peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cys(trt)-OH: Similar but with only one cysteine residue.

    Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) as the protecting group instead of trt.

    Fmoc-Cys(StBu)-OH: Uses tert-butyl (StBu) as the protecting group.

Uniqueness

Fmoc-Cys(trt)-Cys(trt)-OH is unique due to the presence of two cysteine residues, each protected by trt groups. This allows for the formation of disulfide bonds, which are crucial for the structural stability of many peptides and proteins. The use of Fmoc and trt groups provides a high degree of selectivity and control during peptide synthesis, making it a valuable tool in the field of peptide chemistry.

Properties

Molecular Formula

C59H50N2O5S2

Molecular Weight

931.2 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]-3-tritylsulfanylpropanoic acid

InChI

InChI=1S/C59H50N2O5S2/c62-55(60-54(56(63)64)41-68-59(45-29-13-4-14-30-45,46-31-15-5-16-32-46)47-33-17-6-18-34-47)53(61-57(65)66-39-52-50-37-21-19-35-48(50)49-36-20-22-38-51(49)52)40-67-58(42-23-7-1-8-24-42,43-25-9-2-10-26-43)44-27-11-3-12-28-44/h1-38,52-54H,39-41H2,(H,60,62)(H,61,65)(H,63,64)/t53-,54-/m0/s1

InChI Key

VCCNEINLGSBILQ-PJYGOTMFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Origin of Product

United States

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